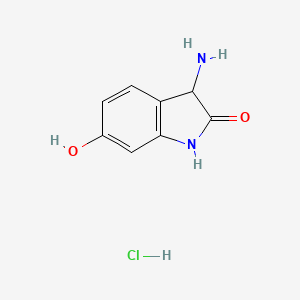

3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride” is a chemical compound with the empirical formula C8H9ClN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride” can be represented by the SMILES stringO=C1NC2=CC=CC=C2C1N.[H]Cl . The InChI representation is 1S/C8H8N2O.ClH/c9-7-5-3-1-2-4-6(5)10-8(7)11;/h1-4,7H,9H2,(H,10,11);1H . Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride” is 184.62 . It is a solid substance .Scientific Research Applications

- EN300-366723 exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies are needed to elucidate its mechanisms and optimize its therapeutic potential .

- EN300-366723 has shown neuroprotective properties in preclinical models. It enhances neuronal survival, reduces oxidative stress, and modulates neurotransmitter systems. Researchers are exploring its potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It may have applications in inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

- EN300-366723 demonstrates antimicrobial activity against bacteria, fungi, and parasites. It could be explored as a novel antimicrobial agent or as an adjunct therapy in infectious diseases .

- Studies suggest that EN300-366723 possesses analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Researchers are investigating its potential as an alternative to existing pain medications .

- Preliminary research indicates that EN300-366723 may modulate neurotransmitter systems relevant to psychiatric disorders. It could be a candidate for mood stabilization or anxiety management .

- EN300-366723 has been studied for its impact on metabolic pathways. It may influence lipid metabolism, glucose homeostasis, and adipose tissue function. Researchers are exploring its potential in managing obesity and related metabolic disorders .

- Some studies suggest that EN300-366723 has cardiovascular benefits, including vasodilation and protection against ischemic injury. Its potential role in preventing heart disease warrants further investigation .

Anticancer Properties

Neuroprotective Effects

Anti-Inflammatory Activity

Antimicrobial Potential

Analgesic and Antipyretic Properties

Psychiatric Disorders

Metabolic Syndrome and Obesity

Cardiovascular Health

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular levels.

properties

IUPAC Name |

3-amino-6-hydroxy-1,3-dihydroindol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-7-5-2-1-4(11)3-6(5)10-8(7)12;/h1-3,7,11H,9H2,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUFIPFIGXCHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=O)C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Propan-2-yl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2431646.png)

![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)

![7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2431656.png)

![N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2431657.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2431658.png)

![2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431662.png)

![2-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2431664.png)